Evacetrapib - 1186486-62-3

Evacetrapib

Catalog Number: EVT-288257
CAS Number: 1186486-62-3
Molecular Formula: C31H36F6N6O2
Molecular Weight: 638.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). [, ] It was initially investigated as a potential therapeutic option for reducing cardiovascular events through increasing high-density lipoprotein cholesterol (HDL-C) concentrations. [] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [] Inhibition of CETP leads to an increase in HDL-C levels and a decrease in low-density lipoprotein cholesterol (LDL-C) levels. [, ]

Synthesis Analysis

Evacetrapib is synthesized through a multi-step process. A key step involves a hydrogenative reductive amination to join a substituted cyclohexyl subunit to the benzazepine core. [] The addition of water during this step was crucial to suppress undesired epimerization without hindering the rate of product formation. [] The optimized synthetic process enabled large-scale production of over 1100 kg of Evacetrapib. [] A detailed description of the complete synthetic process can be found in the provided paper. [, ]

Mechanism of Action

Evacetrapib acts by inhibiting CETP, a plasma protein responsible for transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [, , ] This inhibition leads to a significant increase in HDL-C levels and a reduction in LDL-C levels. [, , ] Evacetrapib demonstrated higher potency in inhibiting CETP compared to other CETP inhibitors like Torcetrapib. [] Notably, unlike Torcetrapib, Evacetrapib does not induce aldosterone or cortisol biosynthesis, avoiding the adverse effects associated with Torcetrapib. [, , ]

Physical and Chemical Properties Analysis

Evacetrapib exhibits limited aqueous solubility, a common characteristic of small molecule CETP inhibitors. [] This property necessitates the development of specific formulations for oral drug delivery. [] It is primarily metabolized by CYP3A, a cytochrome P450 enzyme. [, ] Evacetrapib demonstrates good absorption, with an absolute bioavailability of 44.8% when administered orally. [] The presence of a high-fat meal increases the mean exposure of Evacetrapib at steady state by 44%. [] Pharmacokinetic modeling studies predict that Evacetrapib does not accumulate substantially during long-term treatment, unlike Anacetrapib, another CETP inhibitor. []

6.3 Cholesterol Efflux Research: Evacetrapib has been shown to enhance cholesterol efflux capacity, both as monotherapy and in combination with statins. [, ] Cholesterol efflux, a critical component of reverse cholesterol transport, refers to the removal of excess cholesterol from peripheral cells to the liver for excretion. [] This process is considered crucial for maintaining cholesterol homeostasis and preventing atherosclerosis. []

6.5 Central Nervous System Research: While CETP is primarily expressed in the liver, it is also found in the brain, particularly in astrocytes. [] A study using CETP transgenic mice demonstrated that Evacetrapib can cross the blood-brain barrier and enter brain tissue. [] This finding suggests potential applications of Evacetrapib in research related to cholesterol homeostasis in the central nervous system and neurodegenerative diseases like Alzheimer’s disease. []

6.6 Colorectal Cancer Research: Recent research suggests that Evacetrapib may have potential applications in cancer research. [] Studies indicate that Evacetrapib exhibits anti-tumor effects on colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway and activating the c-Jun NH2-terminal kinase (JNK) signaling pathway. [] These findings warrant further investigation to explore the potential of Evacetrapib as a therapeutic agent for colorectal cancer.

Anacetrapib

Compound Description: Anacetrapib is a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, similar to Evacetrapib. It significantly increases HDL-C levels (by approximately 138%) and decreases LDL-C levels (by approximately 40%) []. Unlike Torcetrapib, Anacetrapib does not exhibit adverse off-target effects like increased blood pressure and aldosterone levels [].

Dalcetrapib

Compound Description: Dalcetrapib is a CETP inhibitor with a different pharmacological profile compared to Evacetrapib. While it effectively raises HDL-C levels (by approximately 30%), it has minimal impact on LDL-C levels [].

Simvastatin

Compound Description: Simvastatin is a statin medication widely used to lower cholesterol levels, particularly LDL-C, to reduce the risk of cardiovascular disease [].

Relevance: Simvastatin represents a standard treatment option for dyslipidemia and cardiovascular risk reduction, frequently used alongside CETP inhibitors like Evacetrapib [, ]. Studies have explored the combination therapy of Evacetrapib with Simvastatin and other statins, demonstrating a synergistic effect in reducing LDL-C levels compared to statin monotherapy []. This combination approach highlights the potential for more effective lipid-lowering treatment strategies.

Atorvastatin

Compound Description: Atorvastatin belongs to the statin drug class, commonly prescribed to lower cholesterol levels, particularly LDL-C, to prevent cardiovascular disease [, ].

Relevance: Atorvastatin often serves as background therapy in clinical trials investigating the efficacy of CETP inhibitors, including Evacetrapib []. Combining Evacetrapib with Atorvastatin demonstrated a significant decrease in LDL-C levels and an increase in HDL-C levels compared to placebo []. This combination therapy strategy aims to achieve a more favorable lipid profile and potentially improve cardiovascular outcomes.

Ketoconazole

Relevance: In a clinical drug-drug interaction study, co-administration of Ketoconazole with Evacetrapib led to an increase in Evacetrapib exposure []. This interaction confirms the role of CYP3A in Evacetrapib's metabolism and suggests a potential need for dose adjustments when Evacetrapib is co-administered with strong CYP3A inhibitors.

Gemfibrozil

Relevance: Co-administration of Gemfibrozil, a CYP2C8 inhibitor, with Evacetrapib did not significantly impact Evacetrapib's pharmacokinetic profile []. This finding suggests that CYP2C8 plays a minor role in Evacetrapib's metabolism, and clinically relevant drug-drug interactions are unlikely with concomitant use of Evacetrapib and strong CYP2C8 inhibitors.

Midazolam

Compound Description: Midazolam is a medication used as a sensitive probe substrate for CYP3A activity in drug interaction studies [].

Relevance: In a Phase 1 study, co-administration of Evacetrapib with Midazolam led to a modest increase in Midazolam exposure []. This interaction confirms that Evacetrapib can induce CYP3A activity, although the clinical significance of this interaction appears to be minimal.

Tolbutamide

Compound Description: Tolbutamide is a medication used as a probe substrate for CYP2C9 activity in drug interaction studies [].

TA-8995

Compound Description: TA-8995 is a CETP inhibitor that has been shown to effectively reduce LDL-C levels []. The TULIP study investigated its effects on lipid profiles [].

Relevance: Similar to Evacetrapib, TA-8995 represents a newer generation of CETP inhibitors capable of substantially lowering LDL-C, a property not observed with earlier CETP inhibitors like Dalcetrapib [, ]. This shared characteristic highlights the evolving landscape of CETP inhibitor development and the ongoing search for compounds with a favorable impact on both HDL-C and LDL-C.

Properties

CAS Number

1186486-62-3

Product Name

Evacetrapib

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N

SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

LY2484595; LY 2484595; LY-2484595; Evacetrapib.

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.